![molecular formula C28H21N3O3S B4234319 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234319.png)
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ has shown promising results in inhibiting the activity of various proteins involved in the regulation of cellular processes, including NF-κB, STAT3, and JAK2.
Mechanism of Action
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide inhibits the activity of NF-κB, STAT3, and JAK2 by binding to their respective domains and preventing their activation. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to bind to the SH2 domain of STAT3 and the ATP-binding site of JAK2, leading to a decrease in their activity. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide also inhibits the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects:
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to have various biochemical and physiological effects on cells. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide inhibits the activity of NF-κB, STAT3, and JAK2, leading to a decrease in the expression of genes involved in inflammation, immunity, and cell survival. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide also induces cell cycle arrest and apoptosis in various cancer cell lines. In addition, 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide is a small molecule inhibitor that can be easily synthesized and purified. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been extensively characterized and its mechanism of action is well understood. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to be effective in inhibiting the activity of various proteins involved in cellular processes. However, 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide also has some limitations for lab experiments. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to have off-target effects on other proteins, leading to potential toxicity. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide also has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide in scientific research. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has shown promising results in inhibiting the activity of various proteins involved in cancer cell survival and proliferation. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide can be used in combination with other chemotherapeutic agents to improve their efficacy. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide can also be used in the development of new cancer therapies. In addition, 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide can be used to investigate the role of NF-κB, STAT3, and JAK2 in other cellular processes, such as immunity and inflammation. Further studies are needed to fully understand the potential of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide in scientific research.
Scientific Research Applications
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been extensively used in scientific research to investigate the role of NF-κB, STAT3, and JAK2 in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. STAT3 is a transcription factor that plays a role in cell growth, differentiation, and survival. JAK2 is a tyrosine kinase that is involved in the regulation of cytokine signaling. 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide has been shown to inhibit the activity of these proteins, leading to a decrease in cell proliferation, migration, invasion, and survival.
properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S/c32-26(29-20-15-17-23(18-16-20)34-22-11-5-2-6-12-22)19-35-28-30-25-14-8-7-13-24(25)27(33)31(28)21-9-3-1-4-10-21/h1-18H,19H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIBCLXANXLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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